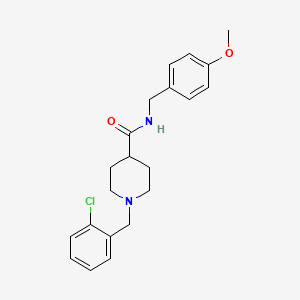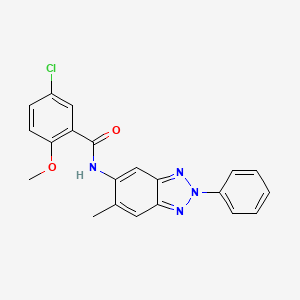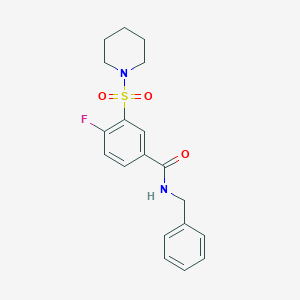![molecular formula C19H16N2O5 B5208791 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is complex and involves several pathways. One of the main targets of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide binds to the ATP-binding site of EGFR and inhibits its activity, which leads to a decrease in downstream signaling pathways. In addition to EGFR, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has also been found to inhibit other receptor tyrosine kinases, such as HER2 and HER4.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide are diverse and depend on the specific context of its use. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various preclinical models. In inflammation research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to induce vasodilation and reduce blood pressure.
实验室实验的优点和局限性
One of the main advantages of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is its specificity for EGFR and other receptor tyrosine kinases. This specificity allows for targeted inhibition of these pathways, which could be beneficial in the treatment of diseases where these pathways are dysregulated. However, one of the limitations of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potency of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide varies depending on the cell type and experimental conditions, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of EGFR and other receptor tyrosine kinases. Another area of interest is the investigation of the potential therapeutic applications of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new formulations of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide that improve its solubility and bioavailability could also be an area of focus for future research.
Conclusion:
In summary, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of EGFR and other receptor tyrosine kinases, and it has been found to exhibit a range of biological activities. While there are some limitations to its use in lab experiments, there are also several future directions for research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide that could lead to new therapeutic interventions for a variety of diseases.
合成方法
The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide involves a multi-step process that requires the use of several reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. Some of the areas where 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been investigated include cancer, inflammation, and cardiovascular diseases. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a key player in the development and progression of many types of cancer. In inflammation research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In cardiovascular research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-benzyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-19(20-9-13-4-2-1-3-5-13)15-10-24-18(21-15)11-23-14-6-7-16-17(8-14)26-12-25-16/h1-8,10H,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQENIHYUBMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NC(=CO3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)
![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)


![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
